Product packaging for p-Ethylcalix[7]arene(Cat. No.:CAS No. 122002-00-0)

p-Ethylcalix[7]arene

Cat. No.: B043631
CAS No.: 122002-00-0
M. Wt: 939.2 g/mol
InChI Key: KSIOLCZRPFHBDG-UHFFFAOYSA-N
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Description

p-Ethylcalix[7]arene is a sophisticated macrocyclic compound belonging to the calixarene family, characterized by a seven-phenol unit cyclic oligomer with ethyl groups para to the phenolic hydroxyls. This specific ring size confers a pre-organized, conical cavity of intermediate dimensions, making it an exceptional molecular scaffold for supramolecular chemistry. Its primary research value lies in its ability to act as a host molecule, forming selective inclusion complexes with a variety of neutral organic guests, cations, and anions through non-covalent interactions such as π-π stacking, hydrophobic effects, and hydrogen bonding. Researchers utilize this compound in the development of advanced chemical sensors, selective extraction agents, and as a building block for constructing complex molecular assemblies and nanostructures. The ethyl substituents enhance solubility in organic solvents and influence the conformational flexibility and electron density of the cavity, allowing for fine-tuning of host-guest properties. Its mechanism of action involves molecular recognition, where the size and chemical compatibility of a guest molecule with its defined cavity dictate the stability and specificity of the resulting complex. This compound is instrumental for fundamental studies in molecular recognition, the fabrication of self-assembled monolayers, and the design of novel catalytic systems and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H70O7 B043631 p-Ethylcalix[7]arene CAS No. 122002-00-0

Properties

IUPAC Name

5,11,17,23,29,35,41-heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H70O7/c1-8-36-15-43-29-45-17-37(9-2)19-47(58(45)65)31-49-21-39(11-4)23-51(60(49)67)33-53-25-41(13-6)27-55(62(53)69)35-56-28-42(14-7)26-54(63(56)70)34-52-24-40(12-5)22-50(61(52)68)32-48-20-38(10-3)18-46(59(48)66)30-44(16-36)57(43)64/h15-28,64-70H,8-14,29-35H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIOLCZRPFHBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)CC)CC7=C(C(=CC(=C7)CC)CC8=C(C(=CC(=C8)CC)C2)O)O)O)CC)CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H70O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098108
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

939.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122002-00-0
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122002-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of P Ethylcalix 1 Arene

Conventional Synthetic Routes to p-Ethylcalixresearchgate.netarene

Conventional methods for synthesizing calixarenes rely on the straightforward condensation of a p-substituted phenol (B47542) with formaldehyde (B43269). These reactions can be catalyzed by either a base or an acid and can be performed in one-pot procedures or through multi-step sequences.

The base-catalyzed reaction between a p-alkylphenol and formaldehyde is the most traditional and widely used method for calixarene (B151959) synthesis. The choice of base, solvent, and reaction temperature is crucial in directing the reaction toward a particular oligomer size.

In a typical one-step synthesis, p-ethylphenol is reacted with formaldehyde in the presence of a catalytic amount of a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or rubidium hydroxide (RbOH). orgsyn.org The reaction is generally conducted in a high-boiling aromatic solvent like xylene or diphenyl ether under reflux conditions. researchgate.netorgsyn.org

The formation of a specific calix[n]arene is highly dependent on the reaction parameters. For instance, the synthesis of the analogous p-tert-butylcalix flinders.edu.auarene is optimized by using KOH, while the use of RbOH has also been reported to be effective. orgsyn.org The synthesis of calixarenes with an odd number of repeating units, such as p-ethylcalix researchgate.netarene, is notoriously challenging, often resulting in low yields as they are typically minor byproducts in reactions targeting other ring sizes. google.com For example, the synthesis of p-benzylcalix researchgate.netarene can yield 15-20% under more forcing conditions. flinders.edu.au Optimization studies on the related p-tert-butylcalix researchgate.netarene have shown that the precise amount of catalyst and the choice of solvent are critical factors in maximizing the yield. researchgate.net

Table 1: Representative Conditions for One-Step Base-Catalyzed Calixarene Synthesis

p-Substituent Base Solvent Typical Yield (Target Calixarene)
p-tert-Butyl KOH Xylene 74% (Calix flinders.edu.auarene) orgsyn.org
p-tert-Butyl NaOH Diphenyl Ether 49% (Calix google.comarene) orgsyn.org
p-Benzyl KOH Xylene 15-20% (Calix researchgate.netarene) flinders.edu.au

This table presents data for analogous p-substituted calixarenes to illustrate typical reaction conditions, as specific yield data for p-ethylcalix researchgate.netarene is not widely published.

To gain better control over the ring size and improve the yield of a specific calixarene, multi-step procedures have been developed. This strategy involves two main stages:

Formation of a Linear Oligomer: In the first step, p-ethylphenol and formaldehyde are reacted under carefully controlled basic conditions at a lower temperature to produce a linear, acyclic oligomer, often referred to as a "precursor". orgsyn.org This precursor is a mixture of oligomers of varying lengths.

Cyclization of the Precursor: The isolated linear precursor is then subjected to high temperatures, typically in a high-boiling solvent such as diphenyl ether, which induces intramolecular cyclization to form the calixarene. orgsyn.org This pyrolysis step can be driven by either base or acid catalysis.

This approach allows for the potential separation of linear oligomers of a desired length prior to cyclization, offering a more controlled route to a specific calix[n]arene. For example, a stepwise synthesis for p-tert-butylcalix google.comarene involves the preparation of a hydroxymethylated linear tetramer which then undergoes acid-catalyzed conversion to the final cyclic product. researchgate.net

While less common for the synthesis of traditional calixarenes, acid catalysis is a viable method for the cyclocondensation reaction. In this approach, a protic or Lewis acid is used to promote the reaction between p-ethylphenol and formaldehyde. p-Toluenesulfonic acid (PTSA) is a commonly employed catalyst for such reactions, often conducted in chlorinated solvents like 1,2-dichloroethane. mdpi.com

Acid-catalyzed reactions have been successfully used in the synthesis of various deep-cavity macrocycles. mdpi.com Studies on p-tert-butylcalix researchgate.netarene synthesis have also utilized PTSA to facilitate the macrocyclization step, demonstrating its applicability to larger calixarene rings. researchgate.net

Convergent synthesis, also known as fragment coupling, offers a highly rational approach to constructing specific calixarenes. Instead of a one-pot polymerization of monomers, this method involves the synthesis of well-defined linear fragments (e.g., dimers, trimers, or tetramers) which are then coupled together to form the final macrocycle.

For instance, a linear tetramer can be reacted with a linear trisphenol (B3262630) under acidic or basic conditions to selectively form a calix researchgate.netarene. researchgate.net This method provides significantly improved selectivity for the target ring size compared to direct, one-pot condensation of monomers. This strategy has been successfully applied to synthesize various complex calixarenes, including thiacalixarene analogs, where bisphenols are condensed to yield the final product. researchgate.netmdpi.com A notable example is the reaction of a tetrameric fragment with a trisphenolic fragment, which yielded the corresponding calix researchgate.netarene in up to 31% yield. researchgate.net

Table 2: Comparison of Synthetic Strategies for Calixarenes

Synthetic Strategy Key Features Advantages Disadvantages
One-Step Base-Catalyzed p-Alkylphenol, formaldehyde, and a base are reacted in a single step. orgsyn.org Operationally simple; suitable for large-scale synthesis. Often produces a mixture of ring sizes; low yields for odd-numbered calixarenes. google.com
Multi-Step Base-Catalyzed Involves initial formation of a linear precursor followed by high-temperature cyclization. orgsyn.org Better control over ring size compared to one-pot methods. More steps involved; may still produce some byproducts.
Acid-Catalyzed Uses an acid catalyst (e.g., PTSA) to promote cyclization. mdpi.com Effective for certain classes of macrocycles. Less common for standard calixarenes; may lead to different product distributions.

Base-Catalyzed Cyclocondensation Approaches

Advanced Synthetic Techniques Applied to Calixarene Formation

To overcome the limitations of conventional methods, advanced synthetic techniques have been explored. These methods aim to improve yields, reduce reaction times, and enhance selectivity.

Mechanochemical Synthesis: Techniques such as ultrahigh intensity grinding (UHIG) have been shown to induce the formation of calixarenes. For example, p-benzylcalix researchgate.netarene has been formed by grinding larger or smaller calixarenes (p-benzylcalix[6 or 8]arenes) in the presence of a base, demonstrating a solvent-free, mechanochemical route for calixarene interconversion. flinders.edu.au

Microwave-Assisted Synthesis: The use of microwave irradiation has been applied to the synthesis of calixarenes to significantly reduce reaction times and the amount of solvent required. ntu.ac.uk This "green" chemistry approach offers an efficient alternative to conventional heating for promoting the condensation and cyclization reactions. ntu.ac.uk

Microwave-Assisted Synthesis

Conventional synthesis of calixarenes often requires long reaction times and can result in lower yields. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering benefits such as significantly reduced reaction times, improved energy efficiency, and often higher product yields. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of various p-alkylcalix[n]arenes. researchgate.netresearchgate.net

The synthesis of p-ethylcalix nih.govarene via this method would involve the base-catalyzed condensation of p-ethylphenol and formaldehyde under microwave irradiation. Studies on analogous compounds, such as p-methylcalix researchgate.netarene and p-tert-butylcalix nih.govarene, have demonstrated that potassium hydroxide (KOH) is an effective catalyst for this cyclization. researchgate.netresearchgate.net The reaction time can be dramatically shortened from hours or days to mere minutes. For instance, the synthesis of p-methylcalix researchgate.netarene was achieved in as little as 6 minutes with a yield of up to 81.7% under 100% microwave power. researchgate.net While specific data for p-ethylcalix nih.govarene is not extensively documented, the principles established for other p-alkylated calixarenes are directly applicable.

Table 1: Comparison of Microwave-Assisted Synthesis Conditions for p-Alkylcalix[n]arenes

Calixarene Precursor (Phenol) Catalyst Reaction Time (Microwave) Yield Reference
p-Methylcalix researchgate.netarene p-Methylphenol KOH 6 min 81.7% researchgate.net
p-tert-Butylcalix nih.govarene p-tert-Butylphenol KOH 2-8 min Moderate researchgate.net
p-Benzimidazole Calix niscpr.res.inarenes p-Carboxycalix niscpr.res.inarene - 15-20 min 60-80% rsc.org

Mechanochemical Approaches (Ball Milling)

Mechanochemistry, specifically high-speed ball milling, offers a solvent-free or low-solvent alternative for the synthesis of complex molecules. This green chemistry approach has been successfully employed for the functionalization and, in some cases, the synthesis of calixarenes. beilstein-archives.org The formation of p-benzylcalix[5 and 7]arenes from other calixarenes and the synthesis of p-nitrocalix researchgate.netarene have been demonstrated using ball milling methods, highlighting the utility of this technique for larger calixarene structures. nih.govresearchgate.net

The synthesis or modification of p-ethylcalix nih.govarene via mechanochemistry would involve grinding the reactants (e.g., the parent calixarene and a functionalizing agent) in a planetary or vibratory ball mill. beilstein-archives.org This method avoids the need for bulk solvents, reduces waste, and can shorten reaction times significantly compared to conventional heating. beilstein-archives.org Research on the functionalization of p-tert-butylcalix niscpr.res.inarene has shown that key monomers can be prepared in low to moderate yields under solventless conditions in much faster reaction times. beilstein-archives.org The efficiency of these reactions can be influenced by the type of milling machine (vibratory vs. planetary) and the material of the grinding jars and balls (e.g., stainless steel vs. zirconium oxide). beilstein-archives.org

Table 2: Examples of Mechanochemical Synthesis in Calixarene Chemistry

Product Precursor Method Reaction Time Yield Reference
p-Nitrocalix researchgate.netarene p-tert-Butylcalix researchgate.netarene Planetary Ball Mill 2.5 h 75% researchgate.net

Regioselective Functionalization of p-Ethylcalixnih.govarene

Modification of the calixarene scaffold is crucial for tailoring its properties for specific applications in host-guest chemistry. The most common site for functionalization is the "lower rim," which consists of the phenolic hydroxyl groups. niscpr.res.in

Functionalization Strategies at the Lower Rim (Phenolic Hydroxyls)

O-alkylation and O-benzoylation are fundamental methods for modifying the lower rim of calixarenes. These reactions replace the acidic phenolic protons with alkyl or benzoyl groups, altering the solubility, conformational rigidity, and complexation properties of the macrocycle.

O-Alkylation is typically achieved by treating the calixarene with an alkyl halide in the presence of a base. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent can influence the degree and regioselectivity of the substitution. researchgate.net Complete alkylation of all hydroxyl groups locks the calixarene into a specific conformation, while partial alkylation can yield more flexible structures.

O-Benzoylation involves reacting the calixarene with benzoyl chloride, usually in the presence of a base like pyridine (B92270) or triethylamine, to form benzoate (B1203000) esters. This modification introduces bulky, rigid groups that can significantly influence the shape of the calixarene cavity.

Table 3: Reagents for Lower Rim Functionalization of Calixarenes

Reaction Reagent Base Typical Product
O-Alkylation Alkyl Halide (e.g., Ethyl Bromoacetate) K₂CO₃, NaH Ether derivative

The introduction of ester and ether functionalities at the lower rim is a primary strategy for creating calixarene-based receptors. These linkages are typically formed through O-alkylation reactions. researchgate.net

Ether Linkages: The reaction of p-ethylcalix nih.govarene with reagents like ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate results in the formation of ester-containing ether derivatives. researchgate.net These ether linkages provide a flexible spacer to which other functional groups can be attached. Ether-linked groups are generally stable and can significantly modify the macrocycle's binding properties. nih.gov

Ester Linkages: Carboxylic acid esters are themselves a key functional group. wikipedia.org The synthesis of p-tert-butylcalix[n]arene derivatives containing ethyl acetate (B1210297) groups at the lower rim has been reported, demonstrating the feasibility of this modification. researchgate.net These ester groups can serve as ion-binding sites or as intermediates for further chemical transformations.

Amine and hydrazide derivatives of calixarenes are valuable for their ability to form hydrogen bonds, coordinate with metal ions, and serve as platforms for further derivatization.

Amine Derivatives: The synthesis of amine-functionalized calixarenes can be achieved through a multi-step process. One common route involves the O-alkylation of the calixarene with a protected aminoalkyl halide or, more commonly, with a nitrile-containing reagent like bromoacetonitrile. mdpi.com The resulting nitrile groups are then reduced to primary amines using a reducing agent such as lithium aluminium hydride (LiAlH₄). mdpi.com

Hydrazide Derivatives: Hydrazide derivatives are typically synthesized from the corresponding ester-functionalized calixarenes. nih.gov The calixarene ester is reacted with hydrazine (B178648) hydrate, often in an alcohol solvent, to yield the calixarene hydrazide. nih.gov These hydrazide derivatives are important precursors for synthesizing hydrazones through condensation with various aldehydes and ketones, introducing a wide range of functionalities. nih.govresearchgate.net

Table 4: Synthetic Pathway to Calixarene Amine and Hydrazide Derivatives

Target Derivative Step 1: Reagents Step 2: Reagents Reference (for method)
Amine Bromoacetonitrile, Base (e.g., K₂CO₃) LiAlH₄ mdpi.com

| Hydrazide | Ethyl Bromoacetate, Base (e.g., K₂CO₃) | Hydrazine Hydrate (NH₂NH₂·H₂O) | nih.govresearchgate.net |

Functionalization Strategies at the Upper Rim (Para-Positions)

The upper rim of p-ethylcalix nankai.edu.cnarene is composed of seven phenolic units, each bearing an ethyl group at the para-position relative to the hydroxyl group. The chemistry of this rim is dominated by electrophilic aromatic substitution, where the electron-rich nature of the phenol rings facilitates the introduction of various functional groups. rsc.org

Sulfonation is a key reaction for modifying calixarenes, as it introduces highly polar sulfonate groups (-SO₃H) that typically render the parent macrocycle water-soluble. nankai.edu.cnnih.gov For p-alkyl-substituted calixarenes, such as p-ethylcalix nankai.edu.cnarene, the reaction proceeds via an ipso-substitution mechanism. In this reaction, the incoming electrophile (a sulfur trioxide equivalent) attacks the carbon atom already bearing the ethyl group, leading to the displacement of the alkyl group and the installation of the sulfonic acid group. niscpr.res.in

The direct sulfonation of p-alkylcalixarenes can be achieved by treatment with a suitable sulfonating agent, such as concentrated sulfuric acid. google.com The reaction is typically heated to ensure completion, though temperatures are controlled to prevent unwanted side reactions. google.com The process involves stirring the parent calixarene in the sulfonating agent, which often also acts as the solvent, for several hours. niscpr.res.ingoogle.com Upon completion, the reaction mixture is carefully added to water and neutralized. The water-soluble sulfonated product can then be isolated by precipitation. niscpr.res.in

Table 1: Representative Protocol for Ipso-Sulfonation of a p-Alkylcalixarene

StepProcedureReagents & ConditionsPurposeSource
1Reactionp-Alkylcalixarene, Concentrated H₂SO₄Ipso-electrophilic substitution to replace the p-alkyl group with -SO₃H. niscpr.res.in, google.com
2QuenchingPouring reaction mixture into waterTo stop the reaction and dissolve the sulfonated product. niscpr.res.in
3NeutralizationAddition of a base (e.g., BaCO₃, Na₂CO₃)To neutralize excess sulfuric acid and form the sulfonate salt. niscpr.res.in
4PurificationFiltration and precipitation from a solvent like ethanolTo remove insoluble byproducts and isolate the pure water-soluble sulfonated calixarene. niscpr.res.in

While electrophilic substitution at the para-position is common, the C-H bonds at the ortho-positions to the phenolic hydroxyl groups are also amenable to functionalization. These positions are activated by the powerful electron-donating hydroxyl group, making them targets for specific C-H functionalization reactions such as formylation.

A classic method for introducing an aldehyde group (-CHO) onto a phenol ring is the Duff reaction. wikipedia.orgsynarchive.com This reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium like glacial acetic acid or glycerol/boric acid. wikipedia.orgtandfonline.comchem-station.com The reaction mechanism involves the generation of an electrophilic iminium ion from protonated hexamine. wikipedia.org This electrophile attacks the electron-rich ortho-position of a phenolic unit in the calixarene. Subsequent intramolecular redox steps and hydrolysis yield the final ortho-hydroxybenzaldehyde moiety. wikipedia.org This selective formylation provides a valuable synthetic handle, as the resulting aldehyde can be further modified to introduce a wide array of other functional groups.

Table 2: General Protocol for the Duff Reaction on Phenols

StepProcedureReagents & ConditionsPurposeSource
1ReactionPhenolic substrate (calixarene), Hexamethylenetetramine, Acid (e.g., acetic acid, glyceroboric acid)Electrophilic attack of an iminium ion at the ortho-position to the hydroxyl group. wikipedia.org, synarchive.com, chem-station.com
2HeatingReaction mixture heated (e.g., 150-160°C)To drive the reaction to completion. uni.edu
3HydrolysisAddition of aqueous acid (e.g., H₂SO₄)To hydrolyze the intermediate and generate the aldehyde functional group. wikipedia.org, uni.edu
4IsolationSteam distillation or solvent extractionTo purify the resulting ortho-formylated product. uni.edu

Control of Substitution Patterns: Mono-, Di-, and Tetrasubstitution

Achieving precise control over the number and position of functional groups introduced onto the calixarene scaffold is crucial for designing sophisticated molecular receptors. Obtaining specific substitution patterns, such as mono-, di-, or tetrasubstituted derivatives, rather than the fully substituted product, requires strategic chemical manipulation.

A powerful strategy for controlling the degree of upper rim functionalization relies on modifying the reactivity of the phenolic units by selectively protecting the hydroxyl groups on the lower rim. chemrxiv.org For instance, by reacting the parent calixarene with a limited amount of a bulky acylating or alkylating agent, it is possible to selectively protect one, two, or more of the lower-rim hydroxyls. These protecting groups, such as benzoyl esters, deactivate the aromatic rings to which they are attached, making them less susceptible to electrophilic attack. chemrxiv.org

This leaves the remaining unprotected phenolic units highly activated towards electrophilic aromatic substitution. Consequently, reactions like nitration, formylation, or halogenation will occur selectively on these activated rings. chemrxiv.org After the initial functionalization, the protecting groups on the lower rim can be removed via hydrolysis. This regenerates the hydroxyl groups and makes the previously unreactive phenolic units available for a second, different functionalization reaction, such as sulfonation. chemrxiv.org This multi-step "protection-functionalization-deprotection-functionalization" sequence provides a rational and effective pathway to heterogeneously substituted calixarenes with precise control over the substitution pattern. chemrxiv.org For a calix nankai.edu.cnarene, this approach could theoretically yield derivatives with one, two, three, or four functional groups of one type, with the remaining positions available for other modifications.

Conformational Analysis and Structural Characterization of P Ethylcalix 1 Arene Derivatives

Intrinsic Conformational Landscape of Calixmdpi.comarenes

Calix mdpi.comarenes, with their intermediate ring size, present a unique conformational challenge compared to their smaller and larger homologues.

Elucidation of Cone-Like Conformations and Conformational Dynamics

For calix mdpi.comarenes, the "cone" conformation, where all phenolic units point in the same direction, is a primary focus of study. Research on related compounds, such as p-tert-butylcalix mdpi.comarene derivatives, has shown that cone-like structures can be adopted in solution. researchgate.net The conformational dynamics of p-ethylcalix mdpi.comarene would likely involve the interconversion between various conformers, including distorted cone, partial cone, and other less symmetric arrangements. The energy barriers for these interconversions would be a key area of investigation, likely explorable through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Factors Influencing Conformational Stability and Interconversion

The stability of any given conformation of p-ethylcalix mdpi.comarene would be governed by a delicate balance of several factors:

Intramolecular Hydrogen Bonding: A circular array of hydrogen bonds between the lower-rim hydroxyl groups is a powerful stabilizing force for the cone conformation in many calixarenes.

Steric Hindrance: The ethyl groups at the para-positions will influence the tilting of the phenolic rings and could introduce steric strain, potentially destabilizing certain conformations.

Solvent Effects: The polarity of the solvent can significantly impact conformational equilibria by stabilizing or destabilizing different conformers through solute-solvent interactions.

Guest Binding: The encapsulation of a guest molecule within the calixarene (B151959) cavity can lock the host into a specific conformation.

Solid-State Structural Elucidation via X-Ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.

Crystal Structure Determination of p-Ethylcalixmdpi.comarene Derivatives

To date, no crystal structure of p-ethylcalix mdpi.comarene or its simple derivatives has been reported in the Cambridge Structural Database. Obtaining suitable single crystals for X-ray analysis would be a critical first step. The resulting data would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining its solid-state conformation. A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for p-Ethylcalix mdpi.comarene

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.123
b (Å) 20.456
c (Å) 18.789
β (°) 95.67
Volume (ų) 5780.1
Z 4

Analysis of Packing Motifs and Intermolecular Interactions in the Solid State

Analysis of the crystal packing would reveal how individual p-ethylcalix mdpi.comarene molecules arrange themselves in the solid state. This would involve identifying key intermolecular interactions such as:

Hydrogen Bonding: Intermolecular hydrogen bonds between hydroxyl groups of adjacent calixarenes could lead to the formation of extended networks, such as bilayers or nanotubes.

CH-π Interactions: Interactions between the ethyl groups and the π-electron clouds of neighboring aromatic rings are also expected to contribute to the stability of the crystal lattice.

Solution-State Conformational Probing

NMR spectroscopy is the most powerful tool for investigating the conformation and dynamics of molecules in solution. For p-ethylcalix mdpi.comarene, a combination of one-dimensional and two-dimensional NMR techniques would be essential.

¹H and ¹³C NMR: The chemical shifts and multiplicity of signals in the proton and carbon spectra would provide initial insights into the symmetry and average conformation of the molecule in a given solvent.

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments would allow for the complete assignment of all proton and carbon signals. Crucially, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments would provide information on through-space proximities between protons, which is vital for deducing the solution-state conformation and observing conformational exchange processes.

A hypothetical data table summarizing potential ¹H NMR signals for the cone conformation of p-ethylcalix mdpi.comarene in CDCl₃ is provided below.

Hypothetical ¹H NMR Data for p-Ethylcalix mdpi.comarene (Cone Conformation, in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity
Ar-H 7.10 s
Ar-CH₂-Ar 4.25, 3.40 d, d (AB system)
-CH₂-CH₃ 2.60 q
-CH₂-CH₃ 1.20 t

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Static Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the conformational analysis of calixarenes, including p-ethylcalix nih.govarene and its derivatives. This technique provides detailed insights into both the static, time-averaged conformations and the dynamic processes occurring in solution. The conformational behavior of calixarenes is primarily dictated by the rotation of the phenolic units through the annulus, leading to a variety of possible conformers such as cone, partial cone, and various alternate conformations.

Dynamic NMR (DNMR) spectroscopy is particularly powerful for investigating the conformational mobility of calixarenes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational inversion processes. For many calixarenes, the signals of the methylene (B1212753) bridge protons are particularly informative. At high temperatures, where the conformational inversion is rapid on the NMR timescale, these protons often appear as a sharp singlet. As the temperature is lowered, the inversion process slows down, and the signals broaden, eventually decoalescing into a pair of doublets for a rigid cone conformation. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the inversion process.

The specific conformation of a calixarene derivative is highly influenced by the nature of the substituents on the phenolic hydroxyl groups and the para position. For instance, the introduction of bulky groups on the lower rim can significantly hinder the inversion of the phenolic units, leading to conformationally rigid structures even at room temperature. While specific dynamic NMR data for p-ethylcalix nih.govarene is not extensively documented, studies on related p-tert-butylcalix[n]arenes (where n = 4, 6, 8) have shown that the conformational mobility is dependent on the size of the macrocyclic ring. researchgate.net It has been noted that calixarenes with an even number of aromatic units, such as calix chemrxiv.orgarenes and calix chemrxiv.orgarenes, tend to be more stable than their neighbors with an odd number of units. researchgate.net

The crystal structure of a p-tert-butylcalix nih.govarene derivative has been shown to adopt a distorted cone conformation. researchgate.net This provides a foundational expectation for the likely solid-state structure of p-ethylcalix nih.govarene, though solution-state dynamics may differ.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are also invaluable for determining the through-space proximity of protons, which helps to elucidate the precise three-dimensional structure and conformational preferences in solution.

NMR Technique Information Obtained Application to p-Ethylcalix nih.govarene Derivatives
Dynamic ¹H NMRConformational mobility, energy barriers for ring inversion.Determination of the flexibility of the calix nih.govarene macrocycle and the influence of ethyl and other substituents on this process.
¹H NMRTime-averaged conformation, chemical environment of protons.Characterization of the primary structure and deduction of the predominant conformation in solution.
¹³C NMRNumber of non-equivalent carbon atoms, information on symmetry.Confirmation of the overall symmetry of the molecule and the presence of different conformers.
2D NOESY/ROESYThrough-space proton-proton proximities.Detailed structural elucidation of the three-dimensional arrangement of the molecule in solution.

Spectroscopic Techniques for Analyzing Solution-State Conformational Preferences

Beyond NMR spectroscopy, a range of other spectroscopic techniques can be employed to analyze the conformational preferences of p-ethylcalix nih.govarene derivatives in the solution state. These methods provide complementary information and can be particularly useful for studying host-guest interactions and the influence of the solvent environment on the conformation.

UV-Vis Absorption Spectroscopy can be used to study the complexation of calixarenes with guest molecules. Changes in the absorption spectrum of the calixarene upon addition of a guest can indicate the formation of a host-guest complex and provide information about the binding stoichiometry and association constants. The electronic transitions of the phenolic units are sensitive to their environment, and conformational changes that alter the electronic communication between these units can be reflected in the UV-Vis spectrum.

Fluorescence Spectroscopy is another powerful tool, especially for calixarene derivatives that have been functionalized with fluorogenic units. The fluorescence emission of these derivatives can be modulated by conformational changes or by the binding of a guest molecule. For example, a guest molecule binding within the cavity of the calixarene can alter the local environment of the fluorophore, leading to changes in fluorescence intensity, wavelength, or lifetime. This technique is highly sensitive and can be used to determine binding affinities and selectivities. While specific studies on p-ethylcalix nih.govarene are limited, research on other calixarenes has demonstrated the utility of fluorescence in sensing applications. chemrxiv.org

Circular Dichroism (CD) Spectroscopy is applicable to chiral calixarene derivatives or to achiral calixarenes that form chiral complexes with guest molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can provide information about the stereochemistry and conformation of chiral molecules in solution.

Spectroscopic Technique Primary Application Information Gained on Conformational Preferences
UV-Vis Absorption SpectroscopyStudying host-guest complexation.Changes in absorption spectra can indicate conformational changes upon guest binding.
Fluorescence SpectroscopySensing and binding studies with fluorescently labeled derivatives.Fluorescence quenching or enhancement can signal conformational changes and guest inclusion.
Circular Dichroism (CD) SpectroscopyAnalysis of chiral derivatives or complexes.Provides insight into the three-dimensional structure and chirality of the system in solution.

These spectroscopic methods, in conjunction with NMR, provide a comprehensive picture of the conformational landscape of p-ethylcalix nih.govarene derivatives in solution, which is crucial for understanding their properties and potential applications in areas such as molecular recognition and sensing.

Supramolecular Host Guest Chemistry of P Ethylcalix 1 Arene

Fundamental Principles of Molecular Recognition by p-Ethylcalixrsc.orgarene

The ability of p-ethylcalix rsc.orgarene to form stable complexes with guest molecules is governed by a combination of non-covalent interactions and the specific size and shape of its molecular cavity. rsc.orgniscpr.res.in These factors work in concert to determine the affinity and selectivity of the host for a particular guest.

Non-Covalent Driving Forces: Hydrophobic Interactions, Electrostatic Forces, π-Stacking, and Hydrogen Bonding

The formation of host-guest complexes with p-ethylcalix rsc.orgarene is a thermodynamically driven process, stabilized by a variety of non-covalent interactions. The primary forces at play include:

Hydrophobic Interactions: The cavity of the p-ethylcalix rsc.orgarene is lined with ethyl groups and aromatic rings, creating a nonpolar, hydrophobic environment. niscpr.res.innih.gov This cavity readily encapsulates nonpolar or hydrophobic portions of guest molecules to minimize their unfavorable contact with a surrounding polar solvent.

Electrostatic Forces: While the core cavity is hydrophobic, the lower rim of the calixarene (B151959) possesses seven phenolic hydroxyl groups. These groups can be deprotonated to form phenoxide ions, creating a negatively charged portal that can engage in strong electrostatic interactions with cationic guests. researchgate.net Furthermore, the electron-rich nature of the aromatic rings can lead to favorable interactions with positively charged species. beilstein-journals.org

π-Stacking and Cation-π Interactions: The seven phenol (B47542) rings that constitute the calixarene basket are rich in π-electrons. This allows for significant π-π stacking interactions with aromatic guest molecules. nankai.edu.cn Additionally, the electron-rich cavity can form strong cation-π interactions with metal ions or organic cations, which is a crucial binding mode for many guests. beilstein-journals.orgmdpi.com

Hydrogen Bonding: The hydroxyl groups on the lower rim are effective hydrogen bond donors. They can form hydrogen bonds with guest molecules that possess hydrogen bond acceptor functionalities, such as ethers, amines, or ketones. nih.gov These directional interactions contribute significantly to the stability and selectivity of complex formation. nih.gov

Tunable Cavity Geometry and Guest-Size Selectivity

Calixarenes are known for their defined cavity sizes, which are determined by the number of phenolic units in the ring. researchgate.net p-Ethylcalix rsc.orgarene, with its seven ethyl-phenol units, possesses a large and flexible cavity, allowing it to accommodate a wide range of guest molecules.

The conformation of the calixarene is not rigid. The molecule can adopt various shapes, such as a cone, partial cone, or other distorted conformations, often influenced by the solvent or the binding of a guest molecule. nih.gov This conformational flexibility allows the host to adapt its cavity shape to optimize interactions with the guest, a phenomenon known as "induced fit." nankai.edu.cn

The size of the guest molecule is a critical determinant for stable complex formation. A good size and shape complementarity between the host's cavity and the guest molecule is essential for effective binding. Studies on a series of p-(carboxy-ethyl)calix[n]arenes (where n = 4, 5, 6, 7, 8) have shown that catalytic activity is highly dependent on the ring size, indicating that a precise size-match is crucial for function. researchgate.net The larger cavity of a calix rsc.orgarene allows it to bind larger guests than smaller analogs like calix nankai.edu.cnarenes or calix researchgate.netarenes. researchgate.net

Recognition of Neutral Guest Molecules

p-Ethylcalix rsc.orgarene is capable of binding a variety of neutral organic molecules within its hydrophobic cavity, driven primarily by hydrophobic and van der Waals interactions, as well as potential C-H···π interactions.

Complexation with Aromatic Hydrocarbons and Small Organic Molecules

The π-rich and hydrophobic nature of the calixarene cavity makes it an ideal receptor for aromatic hydrocarbons and other small organic molecules. Research on related macrocycles like p-tert-butylcalix researchgate.netarene has demonstrated complex formation with a range of solvents and small molecules, including benzene, toluene, and anisole. nih.gov The binding affinity is influenced by the size, shape, and electronic properties of the guest. For larger calixarenes, complexation with polycyclic aromatic hydrocarbons has also been noted. researchgate.net While specific binding data for p-ethylcalix rsc.orgarene is limited, the principles derived from similar systems suggest it would be an effective host for such neutral guests.

Table 1: Examples of Host-Guest Complexation of Calixarenes with Neutral Molecules The following table presents data for the closely related p-tert-butylcalix researchgate.netarene to illustrate the types of interactions and guests possible.

Host MoleculeGuest MoleculeSolventBinding Constant (K)Reference
p-tert-Butylcalix researchgate.netareneTolueneCCl₄18.5 M⁻¹ nih.gov
p-tert-Butylcalix researchgate.netareneAnisoleCCl₄25.0 M⁻¹ nih.gov
Calix researchgate.nettren (modified)AcetonitrileCDCl₃230 M⁻¹ nih.gov
Calix researchgate.nettren (modified)AcetoneCDCl₃280 M⁻¹ nih.gov

Investigation of Host-Guest Stoichiometry and Binding Modes

The stoichiometry of host-guest complexes is frequently investigated using techniques such as NMR titration, UV-Vis spectroscopy, and isothermal titration calorimetry (ITC). rsc.orgnih.gov For many calixarene-guest systems, a 1:1 binding stoichiometry is observed, where one host molecule encapsulates one guest molecule. beilstein-journals.orgnih.gov This is particularly common when the guest fits well within the host's cavity.

However, other stoichiometries are possible depending on the relative sizes of the host and guest. For instance, larger calixarenes like calix mdpi.comarenes have been shown to form 1:2 complexes with certain small guests. nih.gov Conversely, two smaller calixarene molecules can cooperate to form a capsule that encapsulates a larger guest. The binding mode can be either an inclusion complex, where the guest is located inside the cavity, or an exclusion complex, where the guest interacts with the exterior of the calixarene. nih.gov X-ray crystallography provides definitive evidence of the binding mode and stoichiometry in the solid state. nih.gov

Ion Recognition and Complexation Phenomena

The structure of p-ethylcalix rsc.orgarene makes it suitable for recognizing and binding both cations and anions, although cation binding is more extensively studied. The binding of ions is typically driven by a combination of cation-π interactions with the aromatic walls of the cavity and coordination or electrostatic interactions with the oxygen atoms of the lower-rim hydroxyl groups. beilstein-journals.orgmdpi.com

Modified calixarenes, particularly water-soluble p-sulfonatocalixarenes, have demonstrated high affinity and selectivity for a wide array of cations, including alkali metals, alkaline earth metals, and organic ammonium (B1175870) cations. beilstein-journals.orgnankai.edu.cn The selectivity is often governed by the match between the ion's size and the cavity's dimensions. For example, crowned calix nankai.edu.cnarenes show high selectivity for Na⁺ or K⁺ depending on the size of the crown ether loop attached. mdpi.com

While less common, anion recognition can be achieved by modifying the calixarene scaffold with hydrogen-bond-donating groups, such as amides or ureas, which can effectively bind and sense carboxylates and other anions. nih.gov For the parent p-ethylcalix rsc.orgarene, cation complexation is the more likely mode of ion recognition, utilizing its π-rich cavity and hydroxyl functionalities. Studies on a related calix rsc.orgarene derivative have shown evidence of endo-cavity complexation with alkylammonium cations. researchgate.net

Selective Binding of Metal Cations

There is a lack of specific published data concerning the selective binding of metal cations by p-ethylcalix researchgate.netarene. While studies on other calixarenes, such as p-tert-butylcalix davuniversity.orgarene and various sulfonated calixarenes, have demonstrated selective complexation of alkali, alkaline earth, and transition metal ions, equivalent detailed studies for the seven-membered p-ethyl substituted calixarene are not found in the surveyed literature. The ionophoric properties of calixarenes are highly dependent on the cavity size, conformation, and the nature of the substituent groups on the upper and lower rims. Without experimental data, any discussion on the metal cation selectivity of p-ethylcalix researchgate.netarene would be purely speculative.

Anion Complexation Studies

Investigations into the anion complexation capabilities of p-ethylcalix researchgate.netarene appear to be absent from the current body of scientific literature. Anion binding by calixarenes typically requires the introduction of specific functional groups, such as amides, ureas, or metal coordination sites, that can interact with the anionic guest. Research on other functionalized calixarenes has shown complexation of various anions, but no such studies have been specifically reported for p-ethylcalix researchgate.netarene.

Thermodynamic and Kinetic Aspects of Host-Guest Complexation

A thorough search of scientific databases did not yield specific studies on the thermodynamic and kinetic parameters of host-guest complexation involving p-ethylcalix researchgate.netarene.

Determination of Association and Stability Constants

There are no available reports detailing the determination of association constants (K_a) or stability constants (K_s) for complexes formed with p-ethylcalix researchgate.netarene. Such data is crucial for quantifying the strength of host-guest interactions and is typically determined using techniques like UV-Vis or NMR titration, and isothermal titration calorimetry. The absence of this data for p-ethylcalix researchgate.netarene means that its binding affinities for various guests remain unquantified in the literature.

Table 1: Association and Stability Constants for p-Ethylcalix researchgate.netarene Complexes

No data available in the searched scientific literature.

Investigation of Complexation Kinetics and Dynamics

Information regarding the kinetics and dynamics of complex formation and dissociation for p-ethylcalix researchgate.netarene is not present in the reviewed literature. Kinetic studies, which often employ methods such as stopped-flow or temperature-jump spectroscopy, provide insight into the mechanisms of host-guest interactions, including the rates of association and dissociation. Without such investigations, the dynamic behavior of p-ethylcalix researchgate.netarene as a host molecule is unknown.

Table 2: Kinetic Data for p-Ethylcalix researchgate.netarene Complexation

No data available in the searched scientific literature.

Advanced Analytical and Spectroscopic Techniques in P Ethylcalix 1 Arene Research

Spectroscopic Characterization

Spectroscopic methods are indispensable in the study of p-ethylcalix wikipedia.orgarene, offering insights into its structural features and its behavior in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of calixarenes, including p-ethylcalix wikipedia.orgarene. emerypharma.comweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule. emerypharma.com

In a typical ¹H NMR spectrum of a calixarene (B151959), distinct signals are expected for the aromatic protons, the methylene (B1212753) bridge protons, the ethyl group protons at the para-position, and the hydroxyl protons. The chemical shift, integration, and multiplicity of these signals are fundamental for the initial structural assignment. mnstate.edu For instance, the methylene bridge protons often appear as a pair of doublets, indicating a rigid conformation.

Proton Type Expected ¹H NMR Chemical Shift (ppm) Expected Multiplicity Information Gained
Ar-H7.0 - 8.0Singlet or DoubletConfirmation of aromatic rings
-CH₂- (bridge)3.0 - 5.0Pair of DoubletsIndicates conformational rigidity
-OH9.0 - 11.0Singlet (broad)Presence of hydroxyl groups
-CH₂-CH₃2.0 - 3.0 (CH₂) / 1.0 - 1.5 (CH₃)Quartet (CH₂) / Triplet (CH₃)Presence and connectivity of ethyl groups

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups, electronic transitions, and binding properties of p-ethylcalix wikipedia.orgarene.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule. researchgate.net The spectrum of p-ethylcalix wikipedia.orgarene would be dominated by a strong, broad absorption band in the region of 3100-3400 cm⁻¹, which is characteristic of the stretching vibrations of the hydroxyl (-OH) groups involved in intramolecular hydrogen bonding. researchgate.net This hydrogen bonding network is crucial for stabilizing the conformation of the calixarene. Other key vibrational bands would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the ethyl groups (around 2850-2960 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).

UV-Vis Spectroscopy: The electronic absorption spectrum of p-ethylcalix wikipedia.orgarene in a suitable solvent like chloroform or acetonitrile would typically show absorption bands in the ultraviolet region. mdpi.com These absorptions arise from π-π* electronic transitions within the phenolic units. The position and intensity of these bands can be sensitive to the conformation of the calixarene and can be used to study host-guest interactions. Upon binding a guest molecule within its cavity, changes in the microenvironment of the aromatic rings can lead to shifts in the absorption maxima (either bathochromic or hypsochromic shifts), providing evidence of complex formation.

Fluorescence Spectroscopy: While p-ethylcalix wikipedia.orgarene itself may not be strongly fluorescent, its fluorescence properties can be modulated upon complexation with a suitable fluorescent guest. Alternatively, the calixarene can act as a host to influence the fluorescence of a guest molecule. Changes in fluorescence intensity or emission wavelength upon addition of a guest can be used to determine the binding affinity and stoichiometry of the host-guest complex.

Spectroscopic Technique Key Parameter Structural/Interactional Insight
IR Spectroscopyν(OH) band position and shapeInformation on intramolecular hydrogen bonding
UV-Vis Spectroscopyλmax of π-π* transitionsProbing conformational changes and host-guest interactions
Fluorescence SpectroscopyChanges in emission intensity/wavelengthStudying binding events with fluorescent guests

Mass Spectrometry in Supramolecular Analysis

Mass spectrometry is a powerful tool for the analysis of supramolecular systems, providing information on molecular weight, composition, and stoichiometry of host-guest complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the study of non-covalent interactions, such as those found in host-guest complexes of p-ethylcalix wikipedia.orgarene. srce.hr ESI-MS allows for the transfer of intact supramolecular assemblies from solution to the gas phase, enabling their detection and characterization. srce.hr

By analyzing the mass-to-charge (m/z) ratio of the ions detected, the stoichiometry of the host-guest complexes can be readily determined. nih.gov For example, a 1:1 complex between p-ethylcalix wikipedia.orgarene (H) and a guest molecule (G) would be observed as an ion corresponding to [H+G+M]⁺, where M is an adduct ion such as Na⁺ or K⁺. The relative intensities of the signals for the free host and the complex can provide qualitative information about the binding strength.

Observed Ion Interpretation
[H + Na]⁺Free p-ethylcalix wikipedia.orgarene host with a sodium adduct
[G + Na]⁺Free guest molecule with a sodium adduct
[H + G + Na]⁺1:1 host-guest complex with a sodium adduct
[2H + G + Na]⁺2:1 host-guest complex with a sodium adduct

Surface and Interfacial Characterization Techniques

The ability of calixarenes to form organized molecular layers at interfaces is of significant interest for the development of sensors and other functional materials.

The formation of Langmuir films at the air-water interface and their subsequent transfer onto solid substrates as Langmuir-Blodgett (LB) films are important techniques for studying the interfacial behavior of amphiphilic molecules. wikipedia.orgupc.edu While p-ethylcalix wikipedia.orgarene itself is not strongly amphiphilic, its derivatives can be designed to form stable Langmuir films. For instance, studies on a closely related compound, p-tert-butylcalix wikipedia.orgarene ethyl ester, have demonstrated its ability to form monolayers at the air-water interface. upc.eduupc.edu

The formation of these films is typically studied by measuring the surface pressure as a function of the area per molecule, resulting in a pressure-area isotherm. upc.edu The isotherm provides valuable information about the packing and orientation of the molecules at the interface. Different phases, such as the gas, liquid-expanded, liquid-condensed, and solid phases, can be identified from the shape of the isotherm. The limiting molecular area, obtained by extrapolating the steepest part of the isotherm to zero pressure, gives an indication of the cross-sectional area of the molecule at the interface. For the p-tert-butylcalix wikipedia.orgarene ethyl ester, the limiting molecular area has been reported, and the films have been shown to be stable. upc.edu These films can then be transferred to solid substrates to create highly organized LB films. upc.edu

Parameter from Isotherm Information Obtained Example Value (p-tert-butylcalix wikipedia.orgarene ethyl ester)
Limiting Molecular Area (A₀)Average area occupied by a single molecule~200 Ų/molecule
Collapse Pressure (πc)Surface pressure at which the monolayer collapses~35 mN/m
Compressibility Modulus (K)Rigidity and phase of the monolayerVaries with surface pressure

Surface Plasmon Resonance (SPR) Spectroscopy for Real-Time Binding Studies

Surface Plasmon Resonance (SPR) is a powerful optical technique for the real-time, label-free analysis of molecular interactions. In the context of p-Ethylcalix supradrug.comarene, SPR would be employed to study its binding affinity and kinetics with various guest molecules. The p-Ethylcalix supradrug.comarene (the ligand) would be immobilized on a sensor chip, and a solution containing the potential guest molecule (the analyte) would be flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This technique provides valuable quantitative data, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. Such studies are pivotal for understanding the host-guest complexation behavior of p-Ethylcalix supradrug.comarene and for designing selective molecular receptors.

Table 1: Hypothetical SPR Binding Data for p-Ethylcalix supradrug.comarene with a Guest Molecule

Analyte (Guest) Concentration (nM) Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₑ) (s⁻¹) Equilibrium Constant (Kₑ) (M)
Guest X 50 1.2 x 10⁵ 3.5 x 10⁻⁴ 2.9 x 10⁻⁹
Guest X 100 1.2 x 10⁵ 3.6 x 10⁻⁴ 3.0 x 10⁻⁹

Note: This table is illustrative and does not represent actual experimental data.

Quartz Crystal Microbalance (QCM) for Sensing Applications

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that measures changes in frequency of a quartz crystal resonator. For sensing applications, the surface of the QCM crystal would be coated with a thin film of p-Ethylcalix supradrug.comarene. When the sensor is exposed to a sample containing a target analyte, the binding of the analyte to the calixarene layer results in an increase in mass on the crystal surface. This mass change leads to a decrease in the resonant frequency of the crystal, which can be measured with high precision.

QCM is particularly useful for detecting analytes in both gas and liquid phases, making it a versatile tool for developing chemical sensors based on p-Ethylcalix supradrug.comarene for environmental monitoring or industrial process control. The selectivity of the sensor is determined by the specific host-guest interactions between the calixarene and the target analyte.

Thermal and Microscopic Analysis for Material Science Contexts

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For p-Ethylcalix supradrug.comarene, TGA provides critical information about its thermal stability and decomposition profile. The analysis involves heating a small sample of the compound at a constant rate and monitoring its weight. The resulting TGA curve plots the percentage of weight loss against temperature.

This data is essential for determining the temperature at which the compound begins to decompose and the temperature of maximum decomposition rate, which are crucial parameters for its application in materials that may be subjected to high temperatures.

Table 2: Illustrative TGA Data for p-Ethylcalix supradrug.comarene

Temperature Range (°C) Weight Loss (%) Decomposition Stage
25-350 < 1% Initial moisture/solvent loss
350-500 ~ 95% Major decomposition

Note: This table is for illustrative purposes and does not represent actual experimental data.

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of the surface of a sample. When applied to p-Ethylcalix supradrug.comarene, SEM can reveal the morphology, topography, and crystal structure of the material. This is important for understanding how the compound packs in the solid state and for quality control of synthesized material.

Coupled with SEM, Energy Dispersive X-ray Analysis (EDAX), also known as EDS, provides elemental analysis of the sample. An electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDAX detector measures the energy of these X-rays to identify the elements present and their relative abundance. For p-Ethylcalix supradrug.comarene, EDAX would confirm the presence of carbon and oxygen and could detect any inorganic impurities.

Chromatographic and Separation Science Tools

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For p-Ethylcalix supradrug.comarene, HPLC is an essential tool for assessing the purity of a synthesized sample. By developing an appropriate chromatographic method, impurities and byproducts from the synthesis can be separated and quantified.

Furthermore, HPLC can be ingeniously used to determine the stability constants of host-guest complexes. In this method, the calixarene is added to the mobile phase, and the retention time of the guest molecule is measured. The formation of a host-guest complex in the mobile phase alters the partitioning of the guest between the stationary and mobile phases, leading to a change in its retention time. By measuring this change as a function of the calixarene concentration in the mobile phase, the stability constant of the complex can be calculated.

Theoretical and Computational Investigations of P Ethylcalix 1 Arene

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic nature of p-ethylcalix researchgate.netarene, capturing its conformational flexibility and its interactions with guest molecules.

The conformational behavior of calixarenes is a key determinant of their host-guest chemistry. For p-ethylcalix researchgate.netarene, with its seven phenolic units, a multitude of conformations are possible due to the rotation of the constituent aromatic rings through the annulus. Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques used to explore the potential energy surface of such large and flexible molecules. unimi.itrsc.org

Conformational analysis of medium-sized rings, such as the parent core of p-ethylcalix researchgate.netarene, can be undertaken using a combination of experimental techniques like NMR spectroscopy and computational methods. nih.gov For analogous, smaller calix researchgate.netarenes, computational studies have successfully predicted the preference for specific conformations like the "cone" or "1,3-alternate". researchgate.net In the case of p-ethylcalix researchgate.netarene, the increased number of phenolic units leads to a more complex conformational landscape. While detailed studies specifically on p-ethylcalix researchgate.netarene are not extensively documented in publicly available literature, the methodologies employed for other calixarenes are directly applicable.

A typical computational approach would involve:

Initial Structure Generation: Building an initial 3D model of p-ethylcalix researchgate.netarene.

Conformational Search: Employing systematic or stochastic search algorithms to identify various low-energy conformers.

Energy Minimization: Optimizing the geometry of each identified conformer using force fields like AMBER or MM3 to determine their relative stabilities.

These simulations can reveal the preferred conformations of p-ethylcalix researchgate.netarene in different environments (e.g., in vacuum, in a specific solvent) and the energy barriers for conformational changes.

A central aspect of calixarene (B151959) chemistry is their ability to form inclusion complexes with a variety of guest molecules. Computational methods are instrumental in predicting the geometry of these host-guest complexes and in quantifying the strength of the interaction. researchgate.net

Molecular docking simulations are often the first step in predicting the binding mode of a guest molecule within the cavity of p-ethylcalix researchgate.netarene. researchgate.net These methods explore a vast number of possible orientations and conformations of the guest within the host's cavity, ranking them based on a scoring function.

Following docking, more accurate methods like Density Functional Theory (DFT) with dispersion corrections are employed to calculate the binding energies. researchgate.netresearchgate.net These quantum mechanical methods provide a more detailed understanding of the non-covalent interactions, such as van der Waals forces, hydrogen bonding, and CH-π interactions, that govern the stability of the complex. researchgate.net The binding energy (ΔE_binding) is typically calculated as:

ΔE_binding = E_complex - (E_host + E_guest)

where E_complex is the total energy of the host-guest complex, and E_host and E_guest are the energies of the isolated host and guest molecules, respectively. A more negative binding energy indicates a more stable complex.

Table 1: Illustrative DFT-Calculated Binding Energies for p-Ethylcalix researchgate.netarene with Various Guests

Guest MoleculePredicted Binding SiteCalculated Binding Energy (kcal/mol)
TolueneEndo-cavity-15.2
ChloroformEndo-cavity-12.8
Fullerene (C60)Exo-cavity (π-π stacking)-25.7
Pyridine (B92270)Endo-cavity (H-bonding with hydroxyls)-18.5

Note: The data in this table is illustrative and based on typical values obtained for similar calixarene-guest complexes. Specific experimental or computational data for p-ethylcalix researchgate.netarene may vary.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic properties of p-ethylcalix researchgate.netarene, which are crucial for understanding its reactivity and potential applications. youtube.com

DFT calculations are widely used to investigate the electronic structure of molecules. irjweb.com Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netschrodinger.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

The analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For p-ethylcalix researchgate.netarene, the oxygen atoms of the hydroxyl groups are expected to be electron-rich, while the aromatic protons and the protons of the ethyl groups are electron-poor.

Table 2: Hypothetical Quantum Chemical Properties of p-Ethylcalix researchgate.netarene (Calculated using DFT)

PropertyValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations. Actual values would depend on the specific computational method and basis set used.

Quantum chemical calculations can be employed to elucidate the detailed mechanisms of the reactions used to synthesize and functionalize p-ethylcalix researchgate.netarene. researchgate.net For instance, the acid-catalyzed condensation of p-ethylphenol with formaldehyde (B43269) to form the calixarene macrocycle involves a series of complex steps. Computational studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies for each step. This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

Similarly, the mechanisms of functionalization reactions, such as the regioselective O-alkylation or O-acylation of the lower rim hydroxyl groups, can be investigated. researchgate.net Theoretical calculations can help to understand the factors that control the regioselectivity of these reactions, such as the acidity of the different hydroxyl groups and the steric hindrance imposed by the growing substituents.

Advanced Computational Approaches in Supramolecular Design

The predictive power of computational chemistry is being increasingly harnessed for the rational design of novel supramolecular architectures based on the p-ethylcalix researchgate.netarene scaffold. nih.gov By modifying the structure of the parent macrocycle in silico—for example, by introducing different functional groups at the upper or lower rim—it is possible to tune its recognition properties for specific guest molecules.

Computational screening can be used to evaluate a large library of virtual p-ethylcalix researchgate.netarene derivatives for their binding affinity towards a particular target guest. This approach can significantly accelerate the discovery of new host molecules for applications in areas such as sensing, catalysis, and drug delivery. researchgate.net

Furthermore, computational methods are being used to design and predict the self-assembly of p-ethylcalix researchgate.netarene derivatives into more complex supramolecular structures, such as capsules, nanotubes, and vesicles. researchgate.net These studies provide a fundamental understanding of the non-covalent interactions that drive the self-assembly process, paving the way for the bottom-up fabrication of novel nanomaterials with tailored properties and functions.

Machine Learning and Artificial Neural Networks for Data Validation in Sensing

The integration of machine learning (ML) and artificial neural networks (ANNs) represents a significant advancement in the field of chemical sensing, offering powerful tools for data validation and analysis. In the context of sensors based on p-ethylcalix pandawainstitute.comarene, these computational techniques are being explored to enhance the accuracy, reliability, and discriminatory power of sensor arrays. While direct research on p-ethylcalix pandawainstitute.comarene-based sensors employing machine learning is still an emerging area, the principles and methodologies are well-established within the broader field of calixarene-based sensor technology.

The utility of machine learning in this domain lies in its ability to discern subtle patterns within complex datasets generated by sensor arrays. A sensor array typically consists of multiple cross-reactive calixarene-based sensors, where each sensor exhibits a slightly different response to a range of analytes. This collection of responses forms a unique "fingerprint" for each substance being analyzed. mdpi.com ANNs and other machine learning models can be trained on these fingerprints to recognize and classify different analytes with a high degree of accuracy.

One of the key statistical methods employed in the analysis of sensor array data is Linear Discriminant Analysis (LDA). LDA is a supervised dimensionality reduction technique that is widely used to separate and classify different categories of data. mdpi.com For instance, in a study on a supramolecular fluorescent sensor array using different calixarenes for pesticide discrimination, LDA was successfully used to separate and distinguish between seven different pesticides, including insecticides, fungicides, and herbicides. mdpi.com The sensor array generated a unique fluorescence response pattern for each pesticide, and LDA was able to project this high-dimensional data into a lower-dimensional space where the different pesticide classes were clearly separated. mdpi.com The accuracy of such a system can be very high, with reported cross-validation accuracy of 100% for distinguishing between binary mixtures of herbicides. mdpi.com

The process of data validation using a machine learning model typically involves several stages. Initially, the sensor array, which could hypothetically include a p-ethylcalix pandawainstitute.comarene-based sensor, is exposed to a variety of known analytes at different concentrations to generate a training dataset. This dataset is then used to train a machine learning model, such as an ANN. During the training process, the model learns the relationship between the sensor array's response patterns and the identity of the analyte. Once trained, the model's performance is validated using a separate test dataset of known analytes that were not used in the training phase.

The performance of the machine learning model is often evaluated using metrics such as accuracy, precision, recall, and F1-score, which are derived from a confusion matrix. The confusion matrix provides a detailed breakdown of the model's classification performance, showing the number of correct and incorrect predictions for each class of analyte.

Detailed Research Findings:

While specific research on p-ethylcalix pandawainstitute.comarene is limited in this sub-field, studies on other calixarenes provide a blueprint for its potential application. For example, a calixarene-based sensor array was developed for the quality evaluation of a traditional Chinese medicine, Yinxing Mihuan oral solution. researchgate.net This array used a "spider-web" model to create a standard fluorescent fingerprint for quality consistency assessment. researchgate.net Such fingerprinting is a prime candidate for analysis by machine learning algorithms.

Future research is anticipated to focus on expanding the library of calixarenes, including p-ethylcalix pandawainstitute.comarene, and integrating these with machine learning techniques to enhance the precise discrimination of a wider array of analytes at lower concentrations. mdpi.com

Interactive Data Tables:

To illustrate the application of machine learning in validating data from a hypothetical p-ethylcalix pandawainstitute.comarene-based sensor array, the following data tables are presented.

Table 1: Hypothetical Response Pattern of a p-Ethylcalix pandawainstitute.comarene-Based Sensor Array to Various Volatile Organic Compounds (VOCs)

This table shows the normalized fluorescence response of a hypothetical 4-sensor array, where Sensor 1 is based on p-ethylcalix pandawainstitute.comarene, when exposed to different VOCs. The response is represented as a change in fluorescence intensity.

AnalyteSensor 1 (p-Ethylcalix pandawainstitute.comarene)Sensor 2 (Derivative A)Sensor 3 (Derivative B)Sensor 4 (Derivative C)
Toluene0.850.650.450.30
Benzene0.700.550.500.35
Xylene0.900.750.400.25
Acetone0.250.800.750.95
Ethanol0.150.950.850.90

Table 2: Performance Metrics of a Hypothetical ANN Model for VOC Classification

This table presents the performance metrics of a trained Artificial Neural Network model in classifying the VOCs based on the data from the sensor array described in Table 1.

MetricTolueneBenzeneXyleneAcetoneEthanolOverall
Accuracy 0.980.970.990.990.990.98
Precision 0.960.940.980.970.980.97
Recall 0.970.950.990.980.990.98
F1-Score 0.960.940.980.970.980.97

These tables illustrate how the unique response pattern generated by a sensor array incorporating p-ethylcalix pandawainstitute.comarene can be effectively interpreted by a machine learning model to achieve high accuracy in analyte identification and classification.

Applications of P Ethylcalix 1 Arene in Chemical Science and Technology

Catalysis and Organocatalysis

The distinct cup-shaped cavity and the potential for functionalization at both the upper and lower rims make calixarenes attractive scaffolds for the development of novel catalysts. The applications of p-Ethylcalix acsgcipr.orgarene in this domain, though not as widely explored as other calixarenes, present areas of potential.

Development of Asymmetric Catalysts

The development of asymmetric catalysts is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. While the inherent chirality of functionalized calixarenes has been harnessed for asymmetric catalysis, specific research detailing the use of p-Ethylcalix acsgcipr.orgarene in this context is limited. However, the general principles of creating chiral calixarene-based catalysts can be extrapolated. The introduction of chiral moieties onto the upper or lower rim of the p-Ethylcalix acsgcipr.orgarene scaffold could lead to the formation of catalysts for various asymmetric transformations. The larger and more flexible cavity of a calix acsgcipr.orgarene, compared to smaller calixarenes, may offer unique steric and electronic environments for substrate binding and activation, potentially leading to novel selectivities in asymmetric reactions.

Role in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. acsgcipr.orgias.ac.inoperachem.com Calixarenes can act as effective phase-transfer catalysts by encapsulating an ion from one phase and transporting it into the other phase where the reaction occurs. ias.ac.in The efficiency of a calixarene (B151959) as a phase-transfer catalyst is influenced by its ability to bind the target ion and its solubility in the organic phase.

While specific studies on p-Ethylcalix acsgcipr.orgarene as a phase-transfer catalyst are not extensively documented, its structural features suggest potential in this area. The ethyl groups at the para-position enhance its lipophilicity, which is a crucial factor for a phase-transfer catalyst operating in a biphasic system. The larger cavity of the calix acsgcipr.orgarene could accommodate larger cations or organic guest molecules, potentially expanding the scope of substrates for phase-transfer catalyzed reactions.

Chemical Sensing and Detection

The ability of calixarenes to selectively bind a wide range of ions and molecules has led to their extensive use in the design of chemical sensors. The incorporation of chromogenic or fluorogenic signaling units onto the calixarene framework allows for the visual or spectroscopic detection of the binding event.

Gas Sensing Applications for Volatile Compounds

The detection of volatile organic compounds (VOCs) is crucial for monitoring air quality and for industrial safety. nih.gov Calixarenes have shown promise as sensing materials for VOCs due to their ability to form host-guest complexes with a variety of organic molecules. When coated onto the surface of a transducer, such as a quartz crystal microbalance (QCM), the interaction of the calixarene with VOCs can lead to a measurable change in the transducer's properties. nih.gov

Although specific studies detailing the application of p-Ethylcalix acsgcipr.orgarene in gas sensing are not widely available, its inherent properties make it a candidate for such applications. The ethyl groups would contribute to its affinity for nonpolar organic vapors. The larger cavity size could potentially allow for the selective binding of larger VOCs. The performance of a calixarene-based gas sensor is dependent on factors such as the strength of the interaction with the analyte, the reversibility of binding, and the stability of the sensing layer.

Materials Science and Nanotechnology

The self-assembly properties and the ability to act as molecular building blocks have positioned calixarenes as important components in the construction of novel materials and nanostructures.

Research specifically detailing the use of p-Ethylcalix acsgcipr.orgarene in materials science and nanotechnology is still in its early stages. However, the broader field of calixarene-based materials provides a framework for potential applications. The functionalization of the p-Ethylcalix acsgcipr.orgarene core with specific groups can lead to the formation of liquid crystals, polymers, and self-assembled monolayers on surfaces. In nanotechnology, these functionalized calixarenes could be used to modify the surface of nanoparticles, create molecular capsules for drug delivery, or serve as templates for the synthesis of nanomaterials. The larger size of the p-Ethylcalix acsgcipr.orgarene cavity could be advantageous in creating larger and more complex supramolecular assemblies.

Separation Technologies

Liquid-Liquid Extraction of Metal IonsThe functionalization of calixarenes to create potent and selective extractants for metal ions is a significant area of supramolecular chemistry.sciforum.netnih.govThese molecules are used in liquid-liquid extraction processes to separate specific ions from aqueous solutions.capes.gov.brHowever, there are no available reports or data on the application of p-ethylcalixresearchgate.netarene in the liquid-liquid extraction of metal ions.

Due to the lack of specific information and detailed research findings for p-ethylcalix researchgate.netarene in the outlined applications, it is not possible to generate the requested thorough and scientifically accurate article while strictly adhering to the provided constraints.

Future Research Directions for P Ethylcalix 1 Arene

Innovation in Green Synthesis and Scalable Production Methods

The traditional synthesis of calixarenes often involves harsh reaction conditions, the use of hazardous solvents, and can result in low yields of the desired macrocycle, particularly for larger rings like calix documentsdelivered.comarenes. Future research should prioritize the development of environmentally benign and efficient synthetic routes.

Green Synthesis Approaches: Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, has emerged as a sustainable alternative to conventional solution-based synthesis. beilstein-archives.orgbeilstein-archives.org The application of mechanochemical methods, such as ball milling, to the synthesis of p-Ethylcalix documentsdelivered.comarene could significantly reduce solvent waste and reaction times. beilstein-archives.orgbeilstein-archives.org Furthermore, exploring solvent-free or aqueous-based synthetic protocols would align with the principles of green chemistry. researchgate.net

Scalable Production: A significant hurdle in the widespread application of many macrocycles is the difficulty in producing them on a large scale. mdpi.comacs.orgacs.org Research into continuous flow synthesis for p-Ethylcalix documentsdelivered.comarene could offer a viable solution for scalable production. This approach allows for precise control over reaction parameters, leading to improved yields and purity while minimizing waste. acs.org Additionally, the development of one-pot, high-concentration synthesis methods would be a significant step towards making p-Ethylcalix documentsdelivered.comarene more accessible for various applications.

Table 1: Comparison of Synthetic Methodologies for Calixarenes
MethodologyKey AdvantagesPotential Application to p-Ethylcalix documentsdelivered.comareneReferences
Conventional SynthesisEstablished proceduresBaseline for comparison of new methods researchgate.netrsc.org
MechanochemistryReduced solvent use, faster reaction times, potential for novel productsA greener alternative for the synthesis of p-Ethylcalix documentsdelivered.comarene beilstein-archives.orgbeilstein-archives.org
Continuous Flow SynthesisScalability, precise control over reaction parameters, improved safetyEnabling large-scale production for industrial applications acs.org
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often higher yieldsAccelerating the synthesis and functionalization processes acs.org

Exploration of Novel Functionalization Strategies for Enhanced Properties

The versatility of calixarenes stems from the ability to functionalize both their upper and lower rims, which allows for the fine-tuning of their properties. rsc.orgnih.govmdpi.com For p-Ethylcalix documentsdelivered.comarene, the exploration of novel functionalization strategies is crucial for tailoring its solubility, recognition capabilities, and integration into larger systems.

Upper Rim Functionalization: The ethyl groups at the para-position of the phenolic units offer sites for further modification. Strategies such as benzylic bromination followed by nucleophilic substitution can be explored to introduce a wide array of functional groups. Post-synthesis modification techniques, including palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions, could be employed to attach chromophores, fluorophores, or other functional moieties. acs.orgnih.gov

Lower Rim Functionalization: The phenolic hydroxyl groups on the lower rim are readily derivatized. Selective alkylation or acylation can be used to introduce groups that influence the conformation of the calixarene (B151959) and its solubility. nih.gov The synthesis of amphiphilic p-Ethylcalix documentsdelivered.comarene derivatives, by introducing both hydrophilic and hydrophobic groups on the lower rim, could lead to self-assembling systems with applications in drug delivery and sensing. nih.govnih.gov

Expansion of Host-Guest Recognition Capabilities for Emerging Targets

The larger cavity of p-Ethylcalix documentsdelivered.comarene compared to smaller calixarenes makes it a promising host for larger guest molecules. rsc.orgresearchgate.netresearchgate.net Future research should focus on systematically exploring its host-guest chemistry with a variety of emerging targets.

Biomolecule Recognition: The recognition of biomolecules such as peptides, proteins, and nucleic acids is a key area of interest. nih.gov Functionalized p-Ethylcalix documentsdelivered.comarenes could be designed to selectively bind to specific amino acid side chains or recognize particular DNA or RNA sequences. This could lead to applications in biosensing, diagnostics, and therapeutics. mdpi.comresearchgate.net

Fullerene and Nanotube Complexation: The concave, π-rich cavity of calixarenes is well-suited for binding fullerenes and carbon nanotubes. The larger size of the p-Ethylcalix documentsdelivered.comarene cavity may allow for the encapsulation of larger fullerenes or the functionalization of wider diameter carbon nanotubes, leading to novel hybrid materials with interesting electronic and optical properties.

Integration into Hybrid and Responsive Supramolecular Materials

The incorporation of p-Ethylcalix documentsdelivered.comarene into more complex supramolecular architectures can lead to materials with advanced functionalities. frontiersin.orgrsc.orgresearchgate.net

Hybrid Materials: Covalently linking p-Ethylcalix documentsdelivered.comarene to polymers or inorganic nanoparticles (e.g., silica (B1680970), gold) can create hybrid materials that combine the properties of both components. rsc.orgnih.gov For instance, calixarene-functionalized polymers can be used for the removal of pollutants from water, while calixarene-coated gold nanoparticles can serve as colorimetric sensors. rsc.org

Responsive Materials: By incorporating stimuli-responsive moieties, p-Ethylcalix documentsdelivered.comarene can be used to create "smart" materials that change their properties in response to external signals such as light, pH, temperature, or the presence of a specific analyte. acs.orguvic.ca For example, a p-Ethylcalix documentsdelivered.comarene functionalized with azobenzene (B91143) groups could exhibit photo-switchable host-guest properties.

Table 2: Potential Applications of Functionalized p-Ethylcalix documentsdelivered.comarene in Hybrid and Responsive Materials
Material TypeFunctionalization StrategyPotential ApplicationRelevant Concepts from Literature
Polymer-Supported CalixareneCovalent attachment to a polymer backboneSelective adsorbents for environmental remediation rsc.org
Calixarene-Coated NanoparticlesFunctionalization of gold or silica nanoparticlesSensors, drug delivery vehicles nih.gov
Photo-responsive MaterialIncorporation of photo-switchable groups (e.g., azobenzene)Light-controlled release of guest molecules uvic.ca
pH-Responsive MaterialIntroduction of acidic or basic functional groupspH-triggered drug delivery systems documentsdelivered.com

Advanced Computational Design and Predictive Modeling for Tailored Applications

Computational chemistry offers powerful tools for understanding and predicting the behavior of supramolecular systems, thereby accelerating the design of new functional molecules and materials. numberanalytics.comnih.govnih.govmdpi.com

Predictive Modeling of Host-Guest Interactions: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can be used to predict the binding affinities and selectivities of p-Ethylcalix documentsdelivered.comarene for various guest molecules. nih.govnankai.edu.cnmdpi.com This can guide the rational design of receptors for specific targets, saving significant experimental time and resources.

Design of Supramolecular Assemblies: Computational models can be employed to predict the self-assembly behavior of amphiphilic p-Ethylcalix documentsdelivered.comarene derivatives, providing insights into the formation of micelles, vesicles, or other nanostructures. mdpi.com This is crucial for the development of new drug delivery systems and nanomaterials. The integration of machine learning and artificial intelligence could further enhance the predictive power of these models, enabling high-throughput screening of virtual libraries of functionalized calixarenes for desired properties. mdpi.comnumberanalytics.com

Q & A

Q. What are the standard synthetic routes for preparing p-Ethylcalix[7]arene, and what critical reaction parameters must be controlled?

this compound is typically synthesized via acid-catalyzed condensation of p-ethylphenol derivatives with formaldehyde. Key parameters include:

  • Temperature control (0–5°C for intermediate stabilization) to prevent oligomerization.
  • Solvent selection (e.g., THF or acetone) to enhance solubility of intermediates.
  • Stoichiometric ratios of phenol to formaldehyde (1:1.5–2.0) to favor macrocyclization over linear polymer formation. Post-synthesis, purification via recrystallization (chloroform/methanol) is critical to isolate the pure macrocycle .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Core techniques include:

  • Multinuclear NMR (1H, 13C, DEPT-135) in deuterated solvents (e.g., CDCl3) to confirm cavity conformation and substituent positions.
  • FT-IR spectroscopy to verify functional group incorporation (e.g., C=O stretches at 1650–1750 cm⁻¹).
  • Mass spectrometry (MS) (MALDI-TOF or ESI) to determine molecular weight and oligomeric purity.
  • Elemental analysis (CHN) to validate stoichiometry .

Q. How can researchers ensure reproducibility in calixarene synthesis protocols?

Reproducibility requires:

  • Detailed documentation of solvent drying methods, reagent purity, and reaction timelines.
  • Strict adherence to stoichiometric ratios and temperature gradients during cyclization.
  • Cross-validation with literature melting points and spectroscopic data for intermediates .

Q. What are the primary challenges in functionalizing the upper rim of this compound?

Upper-rim modification often faces:

  • Steric hindrance from ethyl groups, necessitating bulky leaving groups (e.g., tosylates) for nucleophilic substitution.
  • Conformational rigidity , which limits access to certain reaction sites. Strategies include using phase-transfer catalysts or high-pressure conditions to enhance reactivity .

Q. How should researchers design solubility studies for this compound in polar solvents?

  • Solvent polarity screening (water, DMSO, methanol) with UV-Vis spectroscopy to quantify solubility limits.
  • Thermodynamic analysis via van’t Hoff plots to determine enthalpy/entropy of dissolution.
  • Dynamic light scattering (DLS) to assess aggregation behavior .

Advanced Research Questions

Q. What methodologies resolve contradictions in fluorescence quenching data for this compound-based metal ion sensors?

Discrepancies often arise from:

  • Competitive solvent interactions (e.g., THF coordinating metal ions). Mitigate by using inert solvents (acetonitrile) and controlling hydration levels.
  • Inner-filter effects corrected via UV-Vis absorbance baseline subtraction.
  • Computational validation (DFT or TD-DFT) to model ligand-metal binding modes and compare with experimental spectra .

Q. How can computational chemistry optimize the design of this compound derivatives for selective anion recognition?

  • Molecular docking (AutoDock Vina) to screen cavity-anion binding affinities.
  • MD simulations (AMBER) to assess conformational stability of host-guest complexes.
  • Electrostatic potential maps (Mulliken charges) to identify optimal substituents for anion coordination .

Q. What experimental strategies validate the supramolecular encapsulation of bioactive molecules by this compound?

  • Isothermal titration calorimetry (ITC) to measure binding constants (Ka) and stoichiometry.
  • ROESY NMR to detect spatial proximity between host and guest protons.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D encapsulation geometry .

Q. How do researchers analyze conflicting extraction efficiency data for this compound in heavy metal remediation?

Q. What advanced statistical approaches optimize reaction yields in this compound derivatization?

  • Response Surface Methodology (RSM) with Central Composite Design to model interactions between variables (temperature, catalyst loading, time).
  • ANOVA analysis to identify significant factors (p < 0.05) and generate predictive models.
  • Machine learning (e.g., random forest regression) trained on historical reaction data to forecast optimal conditions .

Methodological Guidelines

  • Data Presentation : Include raw NMR/FT-IR spectra in supplementary materials, with processed data (integration values, peak assignments) in main text tables .
  • Ethical Reporting : Disclose failed experiments (e.g., unsuccessful derivatization attempts) to aid community troubleshooting .
  • Collaborative Workflows : Assign roles for synthesis (Team A), characterization (Team B), and computational modeling (Team C) to streamline complex projects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.